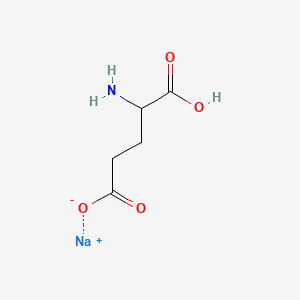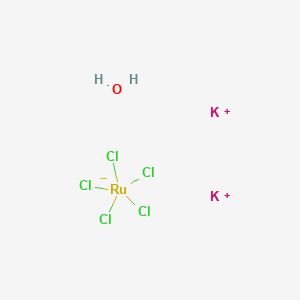
Dipotassium aquapentachlororuthenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium aquapentachlororuthenate (K2[RuCl5(H2O)]) is a complex anionic inorganic compound composed of ruthenium, chlorine, and water. It is a coordination compound, meaning that it is formed by the interaction of two or more molecules. It is widely used in scientific research applications due to its unique properties.
Scientific Research Applications
Aquatic Plant Management
- Application in Herbicide Formulations : Dipotassium aquapentachlororuthenate has been utilized in the formulation of aquatic herbicides. For instance, studies on the herbicide endothall, which includes this compound as a component, demonstrate its effectiveness in controlling aquatic plants like Eurasian watermilfoil and curlyleaf pondweed in northern latitude aquatic plant communities (Skogerboe & Getsinger, 2002).
Environmental Impact Studies
- Persistence and Degradation in Aquatic Environments : Research has focused on the environmental persistence and degradation of endothall, which includes this compound. For example, a study on microbial degradation of endothall in aquatic environments highlighted the importance of sediment in facilitating this process (Islam et al., 2018). Additionally, investigations into the effects of endothall on zooplankton and water quality provide insights into the broader ecological impacts of its use (Serns, 1975).
Medical Research
- Drug Delivery Systems : In medical research, compounds like this compound have been explored for use in drug delivery systems. For instance, the creation of a chitosan-dipotassium orthophosphate hydrogel for the delivery of chemotherapeutic agents in the treatment of osteosarcoma is a significant development (Ta et al., 2009).
Material Science
- Electrochemical Applications : this compound has been studied for its electrochemical properties, particularly in the deposition of metals like ruthenium on silicon surfaces. Such research is essential for advancements in material science and technology (Philipsen & Monnens, 2018).
Mechanism of Action
Target of Action
It’s known that many ruthenium compounds interact with various biological molecules, including proteins and dna .
Biochemical Pathways
Ruthenium compounds are often involved in redox reactions and can influence various biochemical processes .
Result of Action
Its use in the electrodeposition of catalyst films suggests it may play a role in facilitating chemical reactions .
Biochemical Analysis
Biochemical Properties
Dipotassium aquapentachlororuthenate plays a significant role in biochemical reactions, particularly in catalysis. It interacts with enzymes and proteins, facilitating various biochemical processes. For instance, it has been used in the electrodeposition of bifunctional catalyst films, such as PtRu on nanoporous TiO₂ substrates . The compound’s interaction with enzymes and proteins can alter their activity, leading to changes in biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific sites on enzymes or other proteins can modulate their activity, resulting in altered biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is soluble in water and has a relatively stable structure, which allows it to maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity. At higher doses, it can lead to toxic or adverse effects, impacting overall cellular function and health .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
dipotassium;pentachlororuthenium(2-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2K.H2O.Ru/h5*1H;;;1H2;/q;;;;;2*+1;;+3/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVGBBZEPHUDFZ-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ru-2](Cl)(Cl)(Cl)Cl.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5H2K2ORu |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14404-33-2 |
Source


|
| Record name | Dipotassium aquapentachlororuthenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014404332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipotassium aquapentachlororuthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
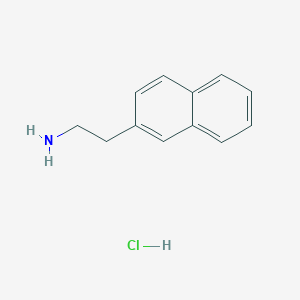

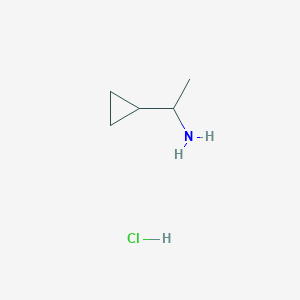
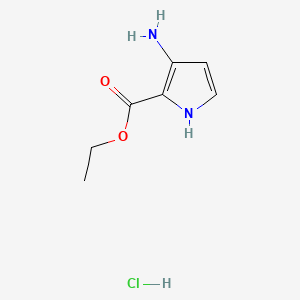

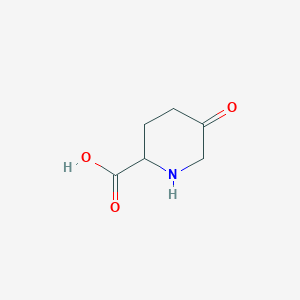
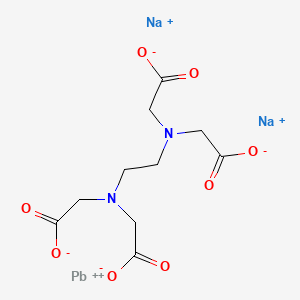
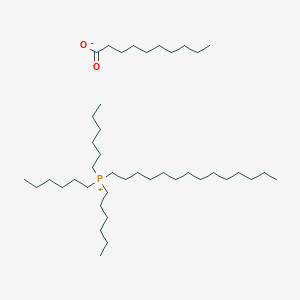


![N4,N4'-Bis(4-bromophenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1591371.png)


